molecular formula C11H7Cl2NO2 B15037357 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- CAS No. 52106-41-9

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)-

Cat. No.: B15037357
CAS No.: 52106-41-9
M. Wt: 256.08 g/mol
InChI Key: PKWFZHFRFXPZFU-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- is a chemical compound with the molecular formula C10H5Cl2NO2 It is a derivative of pyrrole-2,5-dione, characterized by the presence of two chlorine atoms at the 3 and 4 positions and a 2-methylphenyl group at the 1 position

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichloromaleic anhydride with 2-methylaniline under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into its pharmacological effects has shown promise in the treatment of various diseases. Its derivatives are being explored for their potential as therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

52106-41-9

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

3,4-dichloro-1-(2-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C11H7Cl2NO2/c1-6-4-2-3-5-7(6)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3

InChI Key

PKWFZHFRFXPZFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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